![molecular formula C9H10N2O4 B14868197 (2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
(2R)-2-[(2-Nitrophenyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(2-Nitrophenyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a nitrophenyl group attached to the amino group of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-Nitrophenyl)amino]propanoic acid typically involves the reaction of 2-nitroaniline with a suitable chiral propanoic acid derivative. One common method is the condensation reaction between 2-nitroaniline and ®-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group of 2-nitroaniline.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-Nitrophenyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Various nucleophiles such as halides, alcohols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
(2R)-2-[(2-Nitrophenyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-Nitrophenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. Additionally, the amino acid backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-Nitrophenyl)amino]propanoic acid: The enantiomer of (2R)-2-[(2-Nitrophenyl)amino]propanoic acid with similar chemical properties but different biological activity.
2-[(2-Nitrophenyl)amino]acetic acid: A structurally similar compound with a shorter carbon chain.
2-[(2-Nitrophenyl)amino]butanoic acid: A structurally similar compound with a longer carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Its enantiomer, (2S)-2-[(2-Nitrophenyl)amino]propanoic acid, may exhibit different biological activities due to the difference in stereochemistry.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
(2R)-2-(2-nitroanilino)propanoic acid |
InChI |
InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-4-2-3-5-8(7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
ICWPKCBMLYYZRP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)
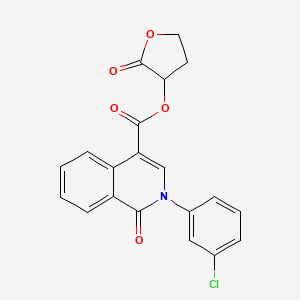
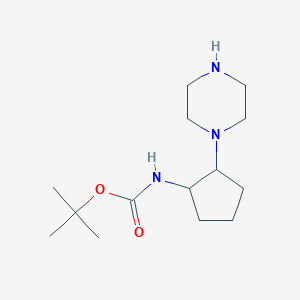

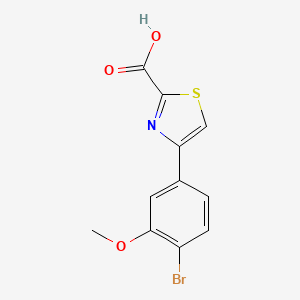
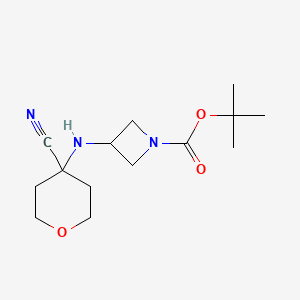
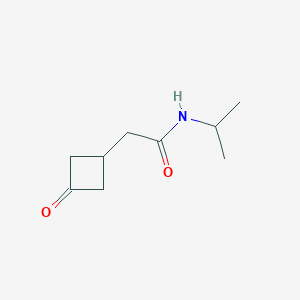
![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)
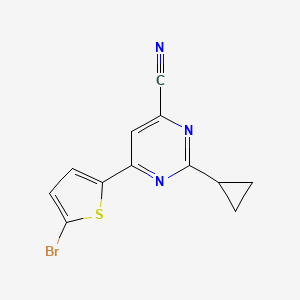
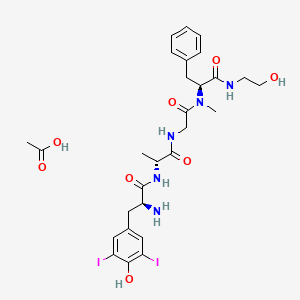
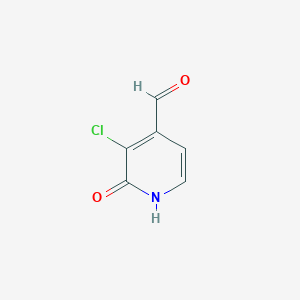
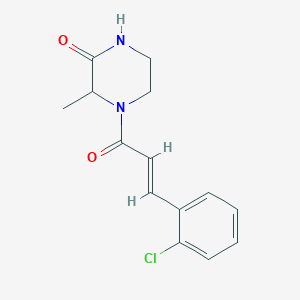
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
![3-{[4-(Benzyloxy)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14868207.png)
